4-Fluoro-2,3-dimethylphenol
Overview
Description
4-Fluoro-2,3-dimethylphenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the fourth position and two methyl groups at the second and third positions
Mechanism of Action
Target of Action
4-Fluoro-2,3-dimethylphenol is an organic compound It’s known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be absorbed and distributed in the body following exposure. The presence of a fluorine atom could potentially affect its metabolic stability and excretion.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, its storage conditions suggest that it should be kept sealed in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylphenol. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Another method involves the direct fluorination of 2,3-dimethylphenol using elemental fluorine gas. This reaction is highly exothermic and requires careful control of temperature and pressure to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Continuous flow reactors and advanced safety measures are often employed to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
4-Fluoro-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 2,3-Dimethylphenol
- 4-Fluoro-3-methylphenol
Uniqueness
4-Fluoro-2,3-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
4-fluoro-2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLAUQGFPHIULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650501 | |
Record name | 4-Fluoro-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77249-34-4 | |
Record name | 4-Fluoro-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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